Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone
Description
Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone is a bicyclic ketone featuring a four-membered azetidine ring and a five-membered 3-hydroxypyrrolidine moiety. It serves as a key intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors, leveraging its ability to modulate receptor interactions through steric and electronic effects .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
azetidin-3-yl-(3-hydroxypyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C8H14N2O2/c11-7-1-2-10(5-7)8(12)6-3-9-4-6/h6-7,9,11H,1-5H2 |
InChI Key |
FEVSTRHVYUAYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis of Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone
The compound can be synthesized through various methods involving the reaction of azetidine and pyrrolidine derivatives. Research has demonstrated efficient synthetic routes that yield high purity and yield of the target compound. For instance, one study reported a successful synthesis involving the aza-Michael addition, which is a crucial step in forming the azetidine ring structure .
Inhibitory Effects on Enzymes
This compound has been identified as a selective inhibitor of several key enzymes involved in inflammatory pathways. Specifically, it shows promise as a potent inhibitor of MEK (MAPK/ERK kinase) enzymes, which play critical roles in cell signaling processes related to inflammation and cancer progression .
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism involves the modulation of signaling pathways that are activated during inflammatory responses .
Neuroprotective Effects
Recent studies have indicated that this compound may have neuroprotective properties. This is particularly relevant in conditions like neurodegenerative diseases, where inflammation plays a detrimental role. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in neuropharmacology .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound:
Mechanism of Action
The exact mechanism of action of azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone is not fully understood. it is known to interact with specific molecular targets and pathways, such as the activation of protein kinase C (PKC) and the subsequent activation of mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS 2092062-77-4)
- Structural Differences : Incorporates a 4,4-difluoro and hydroxymethyl group on the pyrrolidine ring.
- The hydroxymethyl group introduces additional hydrogen-bonding sites, which may improve target affinity but reduce metabolic stability .
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8)
- Structural Differences : Replaces the azetidine ring with a 3-methylthiophene group.
- The (R)-stereochemistry at the pyrrolidine hydroxyl group may confer enantioselective binding, a critical factor in CNS drug design .
Variations in Azetidine Substituents
(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone Hydrochloride (CAS 1956436-77-3)
- Structural Differences : Lacks the hydroxyl group on the pyrrolidine ring and is formulated as a hydrochloride salt.
- The hydrochloride salt enhances crystallinity and stability, making it preferable for formulation .
Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone (CAS 2097990-81-1)
- Structural Differences : Replaces pyrrolidine with a piperidine ring containing an ethoxymethyl group.
- Functional Implications :
Ring Size and Steric Effects
Cyclopentyl(1-Indole-3-yl)methanone
- Structural Differences : Utilizes a cyclopentyl ring instead of azetidine.
- Functional Implications :
Structure-Activity Relationship (SAR) Insights
- Hydroxyl Group Impact: The 3-hydroxyl group on pyrrolidine enhances hydrogen-bonding interactions with targets such as GPCRs or enzymes, as seen in cannabinoid receptor ligands where hydroxylated side chains improve affinity .
- Fluorine Substitution : Fluorinated analogs (e.g., 4,4-difluoro derivatives) exhibit increased metabolic stability and bioavailability, though they may reduce aqueous solubility .
- Aromatic vs. Aliphatic Moieties : Thiophene-containing derivatives (e.g., CAS 145736-65-8) show higher lipophilicity, favoring CNS penetration, while azetidine-based compounds balance rigidity and solubility .
Comparative Data Table
Biological Activity
Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone is a synthetic compound that has attracted significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring and a hydroxypyrrolidine moiety, contributing to its distinctive properties. The molecular formula is CHNO, with a molecular weight of approximately 170.21 g/mol. The presence of nitrogen heterocycles in its structure is known to enhance biological activity, particularly in drug discovery contexts.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has been shown to interact with various biological targets, modulating enzyme activity. It potentially acts as an inhibitor for enzymes involved in inflammatory processes, which could be beneficial for treating conditions like arthritis and other inflammatory disorders .
- Receptor Binding : The unique structure allows it to form stable complexes with specific receptors, influencing their activity through competitive inhibition or allosteric modulation. This interaction is crucial for understanding its therapeutic potential .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit specific enzymes linked to inflammation, providing a basis for its application in pain management and inflammatory disease treatment .
Synthesis and Experimental Procedures
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with azetidine derivatives.
- Aza-Michael Addition : The reaction involves aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
- Purification : The resulting compound is purified using standard techniques such as recrystallization or chromatography.
Synthetic Routes and Reaction Conditions
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Aza-Michael Addition | Organic solvents (e.g., dichloromethane), 0–25°C |
| 2 | Purification | Recrystallization or chromatography |
Case Studies and Research Findings
Several studies have focused on the biological activity of azetidin derivatives, including this compound:
- Study on Enzyme Inhibition : A study demonstrated that compounds similar to azetidin derivatives exhibit potent inhibition of enzymes associated with pain pathways, suggesting their potential use in analgesic therapies .
- Receptor Interaction Studies : Research indicated that azetidine-based compounds can selectively bind to certain receptors, enhancing their pharmacological profiles by improving selectivity and reducing side effects .
- Therapeutic Applications : Investigations into the anti-inflammatory properties of this compound have shown promise in preclinical models, indicating potential applications in treating chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between azetidine and pyrrolidinone derivatives. Key steps include:
- Coupling Reagents : Use carbodiimides (e.g., EDC/HOBt) or catalytic Pd-mediated cross-coupling for stereochemical control .
- Solvent/Temperature : Optimize in polar aprotic solvents (e.g., DMF, THF) at 60–80°C to balance reactivity and side-product formation .
- Yield Improvement : Introduce tert-butyldimethylsilyl (TBS) protecting groups for hydroxyl moieties to prevent undesired interactions during synthesis .
Q. Which analytical techniques are critical for characterizing this compound's structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR (e.g., 300–400 MHz) to confirm stereochemistry and functional groups. Peaks near δ 4.20–4.50 ppm indicate azetidine C-H protons, while pyrrolidinone signals appear at δ 3.20–3.80 ppm .
- HRMS : Validate molecular weight with <2 ppm mass accuracy. For example, ESI-HRMS m/z calculated for [M+H]+: 197.1285 .
- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. How can solubility and stability be systematically evaluated for in vitro assays?
- Methodological Answer :
- Solubility Testing : Screen in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) via nephelometry. Typical solubility ranges: >50 mg/mL in DMSO, 1–5 mg/mL in PBS .
- Stability : Incubate at 25°C and 37°C for 24–72 hours, monitoring degradation via LC-MS. Protect from light to prevent photolytic decomposition .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell-based assays be resolved?
- Methodological Answer :
- Dose-Response Validation : Perform EC/IC curves in triplicate using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .
- Off-Target Screening : Use kinase/GPCR profiling panels to identify unintended interactions. For example, cross-reactivity with monoacylglycerol lipase (MAGL) may require structural refinement .
- Metabolite Analysis : Identify active metabolites via hepatocyte incubation and LC-MS/MS to clarify discrepancies .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting azetidine-pyrrolidinone hybrids?
- Methodological Answer :
- Core Modifications : Replace the pyrrolidinone hydroxyl group with fluoro or methyl substituents to enhance metabolic stability. Compare logP changes via shake-flask assays .
- Bioisosteres : Substitute the azetidine ring with piperidine or morpholine derivatives and assess potency shifts in enzyme inhibition assays (e.g., IC differences >10-fold indicate critical interactions) .
- 3D-QSAR Modeling : Use Schrödinger’s Maestro or MOE to align analogs and identify pharmacophore features driving activity .
Q. How should researchers validate analytical methods for batch-to-batch consistency?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (80°C), acid (0.1M HCl), and oxidants (HO) to validate HPLC method robustness. Ensure resolution of degradation peaks (R > 2.0) .
- Inter-Lab Reproducibility : Share samples with ≥3 independent labs for NMR/HRMS cross-validation. Accept ≤0.3 ppm mass deviation .
Q. What in silico approaches predict target engagement and off-target risks?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., MAGL: 3HJU). Prioritize poses with ΔG < -8 kcal/mol .
- Machine Learning : Train Random Forest models on ChEMBL bioactivity data to predict ADMET profiles. Flag high-risk off-targets (e.g., hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
